

Application Notes and Protocols for the Spectroscopic Characterization of Nimbin

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Compound of Interest		
Compound Name:	Nimbin	
Cat. No.:	B191973	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nimbin is a prominent bioactive triterpenoid limonoid isolated from the neem tree (Azadirachta indica).[1][2] It is of significant interest in pharmacological research due to its reported anti-inflammatory, antipyretic, antifungal, antihistamine, and antiseptic properties.[1][2] The complex tetracyclic structure of **nimbin** necessitates a comprehensive spectroscopic approach for its unambiguous identification and characterization.[1] These application notes provide a detailed overview of the spectroscopic data and standardized protocols for the characterization of **nimbin** using Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties of Nimbin



Property	Value	Reference
Molecular Formula	С30Н36О9	[1][3]
Molecular Weight	540.60 g/mol	[1][2][3]
Appearance	Pale yellow crystals	[1]
Melting Point	205 °C	[2][4]
Solubility	Practically insoluble in water; soluble in ether and absolute ethanol.	[1][4]

Spectroscopic Data

The structural elucidation of **nimbin** is achieved through the combined interpretation of data from various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in the **nimbin** molecule. The spectrum reveals the presence of ester, ketone, ether, and alkene functionalities.

Table 1: FT-IR Spectral Data for Nimbin

Wavenumber (cm ^{−1})	Assignment	Intensity
2953	Saturated C-H stretching	Medium
1735	C=O stretching (ester and ketone)	Strong
1685	C=C stretching (alkene)	Medium
1435	C-H deformation	Medium
1234	C-O stretching (ester, ether)	Strong
1030	C-O stretching (ester, ether)	Strong
754	C-H out of plane deformation	Medium
<u> </u>		



Data sourced from Usman et al., 2020.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within the **nimbin** structure. The presence of an enone and a furan ring contributes to its characteristic absorption maxima.

Table 2: UV-Vis Spectral Data for Nimbin

Wavelength (λmax)	Molar Extinction Coefficient (ε)	Solvent
210 nm	32700	95% Ethanol
330 nm	66	95% Ethanol

Data sourced from the Merck Index.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **nimbin**, enabling the precise assignment of its complex structure. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 3: ¹H-NMR (400 MHz, CDCl₃) Spectral Data for **Nimbin**



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
5.86	d	10.1	H-2
6.34	d	10.1	H-3
3.71	d	3.3	H-5
5.21	dd	3.0, 12.2	H-6
4.06	d	2.9	H-7
2.85	m	H-9	
5.56	m	H-15	
2.01, 2.19	m	H-16a, H-16b	
3.64	m	H-17	
7.34	m	H-21	_
6.35	m	H-22	_
7.25	m	H-23	

Data compiled from Usman et al., 2020.[5]

Table 4: $^{13}\text{C-NMR}$ (100 MHz, CDCl₃) Spectral Data for **Nimbin**



Chemical Shift (δ, ppm)	Carbon Assignment
125.98	C-2
147.59	C-3
47.77	C-4
41.52	C-5
68.69	C-6
84.58	C-7
47.09	C-8
48.03	C-10
139.01	C-21
110.49	C-22
143.02	C-23
126.82	C-20

Data compiled from Usman et al., 2020.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of **nimbin**. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the molecular formula.

Table 5: Mass Spectrometry Data for Nimbin

Technique	Ionization Mode	m/z [M+H]+	Molecular Formula
ESI-HRMS	Positive	541.2441 (Calculated: 541.2438)	С30Н37О9

Data sourced from Usman et al., 2020.[5]



Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of **nimbin**. Instrument parameters may need to be optimized based on the specific equipment used.

Protocol 1: FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of **nimbin** to identify its functional groups.

Materials:

- Nimbin, solid sample
- Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- Hydraulic press for KBr pellet preparation
- FT-IR spectrometer

Procedure:

- Dry the KBr powder in an oven to remove any moisture.
- Place a small amount of KBr in the agate mortar.
- Add approximately 1-2 mg of the nimbin sample to the KBr.
- Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
- Transfer a portion of the powdered mixture to the pellet-forming die.
- Apply pressure using the hydraulic press to form a thin, transparent KBr pellet.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm⁻¹.



- Perform a background scan with an empty pellet holder or a pure KBr pellet.
- Process the spectrum to identify the characteristic absorption bands.

Protocol 2: UV-Vis Spectroscopy

Objective: To determine the absorption maxima of **nimbin** in the UV-Vis region.

Materials:

- Nimbin sample
- Ethanol, spectroscopy grade
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- Prepare a stock solution of **nimbin** in ethanol of a known concentration.
- From the stock solution, prepare a series of dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
- Fill a quartz cuvette with the ethanol blank and place it in the reference beam of the spectrophotometer.
- Fill another quartz cuvette with the **nimbin** solution and place it in the sample beam.
- Scan the sample over a wavelength range of 200-800 nm.
- Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

Protocol 3: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **nimbin** for detailed structural elucidation.



Materials:

- Nimbin sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Dissolve the nimbin sample in approximately 0.5-0.7 mL of CDCl₃ containing TMS in an NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.
- Place the NMR tube in the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Process the ¹H spectrum, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.
- Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
- Process the ¹³C spectrum similarly to the ¹H spectrum.
- If required, perform 2D NMR experiments such as COSY, HSQC, and HMBC for complete structural assignment.

Protocol 4: Mass Spectrometry

Objective: To determine the accurate mass and confirm the molecular formula of **nimbin**.



Materials:

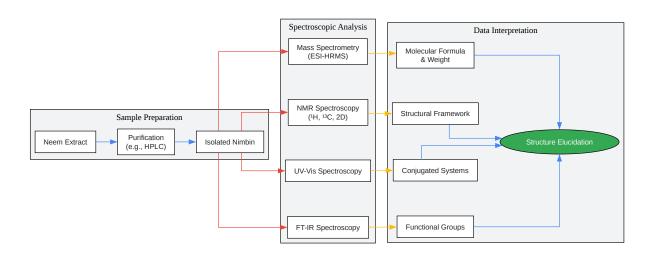
- Nimbin sample
- · Methanol or another suitable solvent, HPLC grade
- Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

- Prepare a dilute solution of **nimbin** in a suitable solvent (e.g., methanol).
- Infuse the solution directly into the ESI source of the mass spectrometer at a constant flow rate.
- Set the mass spectrometer to operate in positive ion mode.
- Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable and strong signal for the [M+H]⁺ ion.
- Acquire the mass spectrum over an appropriate m/z range.
- For high-resolution mass spectrometry, ensure the instrument is properly calibrated to achieve high mass accuracy.
- Determine the experimental m/z value of the protonated molecule and compare it with the calculated value for the expected molecular formula.

Visualizations

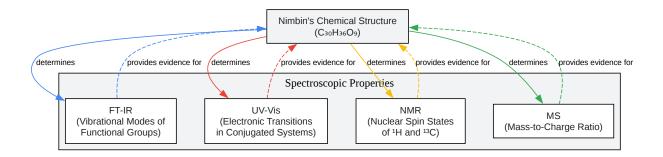




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Caption: Workflow for the spectroscopic characterization of nimbin.





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Caption: Relationship between **nimbin**'s structure and its spectroscopic data.

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